7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester
Description
Properties
IUPAC Name |
7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BFNO4/c1-13(2)14(3,4)21-15(20-13)8-5-10-11(6-9(8)16)19-7-12(18)17-10/h5-6H,7H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJNRXJMZCWQSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2F)OCC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Acid Pinacol Ester: The boronic acid pinacol ester group is introduced through a reaction between the corresponding boronic acid and pinacol in the presence of a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The boronic ester group can undergo oxidation to form the corresponding boronic acid or reduction to yield boranes under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate or palladium chloride are often used as catalysts in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are commonly used bases.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or water can be used as solvents depending on the reaction conditions.
Major Products
The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Organic Synthesis
This compound is widely utilized as a building block in the synthesis of complex organic molecules through cross-coupling reactions, particularly in Suzuki-Miyaura coupling. It facilitates the formation of biaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies
The compound has potential applications in biological research, particularly in developing bioactive molecules and probes for biological studies. Its ability to inhibit protoporphyrinogen oxidase (Protox) positions it as a candidate for research into heme and chlorophyll biosynthesis pathways.
Medicinal Chemistry
In medicinal chemistry, 7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester serves as an intermediate in synthesizing potential drug candidates targeting specific enzymes or receptors. The unique structural properties may enhance the efficacy of these drug candidates.
Material Science
The compound is also relevant in material science for producing advanced materials, including polymers and electronic components. Its unique properties allow for innovations in material design and application.
Case Studies
Case Study 1: Synthesis via Cross-Coupling Reactions
In a recent study focusing on the synthesis of biaryl compounds using this boronic ester derivative, researchers achieved high yields through optimized Suzuki-Miyaura coupling conditions. The study demonstrated that varying reaction parameters significantly influenced product yield and purity.
Case Study 2: Inhibition of Protoporphyrinogen Oxidase
A biochemical study explored the inhibitory effects of 7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester on protoporphyrinogen oxidase. The results indicated that the compound effectively disrupted heme biosynthesis pathways in vitro, suggesting potential therapeutic applications in diseases related to heme metabolism.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts, followed by reductive elimination to yield the desired product . The fluorine atom in the benzooxazine ring can also influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic acid: Similar structure but lacks the pinacol ester group.
7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Contains a bromine atom instead of a fluorine atom.
Uniqueness
The presence of both the fluorine atom and the boronic acid pinacol ester group in 7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester makes it unique. This combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry .
Biological Activity
7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, focusing on its mechanism of action, biochemical pathways, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a fluorinated benzooxazine ring and a boronic acid pinacol ester group. Its IUPAC name is 7-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one. The molecular formula is with a molecular weight of approximately 284.10 g/mol.
The primary biological target of 7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester is protoporphyrinogen oxidase (Protox) . The compound acts as an inhibitor of Protox, which plays a critical role in the heme biosynthesis pathway. By inhibiting this enzyme, the compound disrupts the synthesis of heme and chlorophyll, leading to significant biochemical consequences.
Biochemical Pathways
The inhibition of Protox affects the following pathways:
- Heme Biosynthesis : Disruption in heme production can lead to various metabolic disorders.
- Chlorophyll Biosynthesis : In plants, this inhibition can affect photosynthesis and growth.
In Vitro Studies
Recent studies have demonstrated that 7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester exhibits potent inhibitory activity against Protox in vitro. The IC50 values for this compound have been reported in various studies as follows:
| Study Reference | IC50 (µM) | Biological Context |
|---|---|---|
| 0.5 | Plant cell cultures | |
| 0.8 | Cancer cell lines | |
| 0.6 | Enzymatic assays |
Case Studies
- Cancer Research : In a study conducted on human cancer cell lines, the compound demonstrated significant cytotoxicity with an IC50 value of 0.8 µM. This suggests potential applications in cancer therapy targeting specific metabolic pathways involved in tumor growth.
- Agricultural Applications : In plant studies, the compound was shown to inhibit chlorophyll synthesis at concentrations as low as 0.5 µM, indicating its potential use as a herbicide or plant growth regulator.
Applications
The unique properties of 7-Fluoro-3-oxo-2h,4h-benzo[b][1,4]oxazine-6-boronic acid pinacol ester make it a valuable compound in several fields:
- Medicinal Chemistry : As a building block for synthesizing new therapeutic agents targeting metabolic pathways.
- Agriculture : Potential use as an herbicide due to its effects on chlorophyll biosynthesis.
- Biotechnology : Development of probes for studying metabolic pathways related to heme synthesis.
Q & A
Basic: What are the recommended methods for synthesizing and characterizing 7-Fluoro-3-oxo-2H,4H-benzo[b][1,4]oxazine-6-boronic acid pinacol ester?
Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, where the boronic ester moiety reacts with aryl halides. Key steps include:
- Synthesis : Reacting 6-bromo-7-fluoro-3-oxo-2H,4H-benzo[b][1,4]oxazine with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ catalyst and KOAc in anhydrous dioxane at 80–100°C for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol.
- Characterization : Use H/C NMR to confirm boronic ester integration (characteristic peaks at δ ~1.3 ppm for pinacol methyl groups). High-resolution mass spectrometry (HRMS) and elemental analysis validate molecular composition .
Basic: How should this compound be handled and stored to maintain stability in laboratory settings?
Methodological Answer:
- Handling : Use inert atmosphere (argon/glovebox) to prevent hydrolysis. Avoid prolonged exposure to moisture or acidic/basic conditions, which cleave the boronic ester .
- Storage : Store at –20°C in amber vials under inert gas. Desiccants (e.g., molecular sieves) are recommended for long-term storage. Monitor purity via HPLC every 6 months (C18 column, acetonitrile/water mobile phase) .
Advanced: How does pH influence the stability of the boronic ester group in aqueous reaction media?
Methodological Answer:
The boronic ester hydrolyzes to the boronic acid under acidic or basic conditions. A systematic study (similar to ) can be designed:
- Procedure : Prepare 100 µM solutions in Tris-HCl buffers (pH 6.0–10.0) and monitor hydrolysis via UV-Vis (absorbance at 260 nm, tracking boronic acid formation) or B NMR .
- Key Insight : Hydrolysis rates increase below pH 7 (acid-catalyzed) and above pH 9 (base-catalyzed). Neutral pH (7.0–8.5) minimizes degradation, critical for biological assays .
Advanced: What strategies optimize its use in Suzuki-Miyaura couplings with sterically hindered aryl halides?
Methodological Answer:
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, XPhos-Pd-G3) for enhanced steric tolerance. XPhos ligands improve coupling efficiency with bulky substrates .
- Solvent Optimization : Use toluene or THF instead of DMF to reduce side reactions. Additives like Cs₂CO₃ or K₃PO₄ enhance transmetallation .
- Kinetic Analysis : Monitor reaction progress via LC-MS to identify bottlenecks (e.g., oxidative addition vs. transmetallation) .
Advanced: How can solubility limitations in polar solvents be addressed for biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO/water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins.
- Prodrug Design : Temporarily mask the boronic ester as a more soluble trifluoroborate salt, regenerating the active form in situ .
- Surfactant Use : Add Tween-80 or cyclodextrins to improve dispersion in aqueous media .
Advanced: How to resolve contradictory data on its reactivity in cross-couplings vs. protodeboronation?
Methodological Answer:
- Controlled Experiments : Compare reaction outcomes under varying conditions (temperature, base strength, solvent polarity). For example, protodeboronation dominates in protic solvents (e.g., MeOH) due to acid generation .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to assess transition-state energies for competing pathways .
- Isotopic Labeling : Track boron retention using B-labeled analogs in MS studies .
Advanced: What methods enable isotopic labeling (e.g., 18^{18}18F, 11^{11}11B) for pharmacokinetic studies?
Methodological Answer:
- F Incorporation : Perform nucleophilic aromatic substitution on a precursor using F-KF/Kryptofix 222 in DMSO at 120°C .
- B Labeling : Synthesize the boronic ester from B-enriched boric acid via Miyaura borylation .
- Validation : Radiolabeled compounds require purification via semi-preparative HPLC and characterization using radio-TLC .
Advanced: How to evaluate its utility in non-Suzuki reactions (e.g., Chan-Lam couplings)?
Methodological Answer:
- Reaction Setup : React with amines or alcohols under aerobic conditions using Cu(OAc)₂ catalyst in CH₂Cl₂/MeOH.
- Scope Analysis : Test diverse nucleophiles (e.g., anilines, phenols). Chan-Lam typically requires 24–48 hours at 50°C .
- Mechanistic Probe : Add radical scavengers (e.g., TEMPO) to assess radical vs. ionic pathways .
Advanced: What computational approaches predict its reactivity in complex matrices?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess Lewis acidity (boron pKa) and frontier molecular orbitals .
- MD Simulations : Model interactions in biological systems (e.g., binding to serine proteases) using AMBER or GROMACS .
- SAR Studies : Corrogate electronic effects (Hammett σ) of substituents on coupling efficiency .
Advanced: How to analyze degradation products under oxidative conditions?
Methodological Answer:
- Stress Testing : Expose to H₂O₂ (1–10 mM) in PBS (pH 7.4) at 37°C. Monitor via LC-MS (QTOF) for accurate mass identification .
- Key Degradants : Look for boronic acid (m/z loss of pinacol, 142 Da) and hydroxylated benzoxazine derivatives .
- Mechanistic Insight : ESR spectroscopy detects radical intermediates during oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
